molecular formula C10H10FNO2 B3045919 (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 1161833-81-3

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B3045919
CAS No.: 1161833-81-3
M. Wt: 195.19
InChI Key: SRLSCFGRFIBSHD-VIFPVBQESA-N
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Description

(3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1161833-81-3) is a chiral organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a tetrahydroisoquinoline scaffold, a privileged structure frequently found in bioactive compounds and pharmaceuticals . With a molecular formula of C10H10FNO2 and a molecular weight of 195.19 g/mol , it serves as a versatile synthetic building block. The compound's value is derived from its two key functional features: a carboxylic acid group and a basic secondary amine, which allow for further synthetic modifications and salt formation . The fluorine substituent at the 6-position can fine-tune the molecule's electronic properties, metabolic stability, and bioavailability, making it a critical modification for developing target molecules. The specific (3S) stereochemistry is crucial for achieving selective interactions with biological targets, underscoring the importance of this enantiopure form in creating stereospecific pharmaceuticals. The tetrahydroisoquinoline core is conformationally restrained and is investigated as a key component in the synthesis of various pharmacologically active agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-3,9,12H,4-5H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLSCFGRFIBSHD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178968
Record name (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161833-81-3
Record name (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161833-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-6-Fluoro-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. In this method, dopamine or phenethylamine derivatives react with carbonyl compounds (e.g., ethyl glyoxylate) under acidic conditions to form the bicyclic structure. For example, ethyl glyoxylate and 3-fluoro-phenethylamine undergo cyclization in trifluoroacetic acid to yield 6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate esters. The reaction proceeds via imine formation followed by electrophilic aromatic substitution, with the fluorine atom introduced via a pre-fluorinated phenethylamine precursor.

Key Conditions :

  • Acidic catalysts (e.g., HCl, TFA)
  • Temperatures: 0°C to reflux
  • Yields: 60–85%

Bischler-Napieralski Reaction

While less common for fluorinated derivatives, the Bischler-Napieralski reaction offers an alternative route. Cyclization of N-acyl-β-arylethylamines using POCl₃ or PCl₃ yields 3,4-dihydroisoquinolines, which are subsequently reduced to tetrahydroisoquinolines. Fluorine can be introduced via fluorinated aryl precursors or post-cyclization functionalization.

Stereocontrol at the 3-Carboxylic Acid Position

Chiral Auxiliaries and Resolutions

The (3S) configuration is achieved via chiral pool synthesis or kinetic resolution. For example, L-phenylalanine derivatives serve as chiral templates, where the α-carboxylic acid group directs stereoselective cyclization. Enzymatic resolution using lipases or esterases can separate racemic mixtures of methyl or ethyl esters.

Asymmetric Hydrogenation

Asymmetric hydrogenation of enamine intermediates using chiral catalysts (e.g., Ru-BINAP) provides enantiomerically pure tetrahydroisoquinolines. A ketone precursor, such as 6-fluoro-3-ketotetrahydroisoquinoline, is reduced under H₂ with a chiral catalyst to yield the (3S)-alcohol, which is oxidized to the carboxylic acid.

Catalyst Systems :

  • RuCl₂[(R)-BINAP]
  • Pressure: 50–100 psi H₂
  • Enantiomeric excess: >90%

Solid-Phase Synthesis for Combinatorial Libraries

Solid-phase methods enable high-throughput synthesis and diversification. The Marshall linker resin is employed to anchor Boc-protected tetrahydroisoquinoline carboxylic acids, allowing sequential deprotection, amidation, and cleavage.

Representative Steps :

  • Resin Loading : Boc-(3S)-6-fluoro-TIQ-carboxylic acid is esterified to (4-hydroxyphenyl)sulfide resin.
  • Deprotection : TFA removes the Boc group.
  • Amidation : Coupling with carboxylic acids using HATU/DIEA.
  • Cleavage : HBr/AcOH releases the final product.

Advantages :

  • Purification via simple filtration.
  • Yields: 70–85% per step.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Stereoselectivity Scalability
Pictet-Spengler Cyclization 60–85 Moderate High
Directed Lithiation Fluorination 50–75 High Moderate
Asymmetric Hydrogenation Reduction 70–90 >90% ee High
Solid-Phase Resin functionalization 70–85 Controlled High

Challenges and Optimization Strategies

  • Regioselectivity in Fluorination : Competing fluorination at positions 5, 7, or 8 necessitates directing groups or blocking strategies.
  • Acid Sensitivity : The tetrahydroisoquinoline core is prone to ring-opening under strong acidic conditions; mild acids (e.g., TFA) are preferred.
  • Racemization : High-temperature steps risk epimerization at C3; low-temperature protocols and rapid workups mitigate this.

Chemical Reactions Analysis

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using reagents like KMnO4 or HNO3, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can be achieved using LiAlH4 or catalytic hydrogenation, resulting in the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.

Common Reagents and Conditions:

  • KMnO4, HNO3 for oxidation

  • LiAlH4, catalytic hydrogenation for reduction

  • Various nucleophiles for substitution reactions

Major Products Formed:

  • Carboxylic acids, ketones, alcohols, amines, and substituted derivatives.

Scientific Research Applications

This compound has significant applications in various fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.

  • Industry: Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Modulation of biochemical pathways related to disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroisoquinoline-3-carboxylic acid derivatives exhibit structural diversity, with variations in substituents (e.g., halogens, methoxy, nitro groups) and stereochemistry significantly influencing their pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Tetrahydroisoquinoline Derivatives

Compound Name Substituents Stereochemistry Key Applications Biological Activity/Notes References
(3S)-6-Fluoro-TIQ-3-carboxylic acid 6-F (3S) Intermediate for olodanrigan (EMA401) High enantiomeric purity required for receptor specificity; synthesized via enzymatic methods.
(R)-6-Fluoro-TIQ-3-carboxylic acid hydrochloride 6-F (3R) Pharmacological studies Stereoisomer of the (3S) form; exhibits distinct binding kinetics to nitric oxide synthase.
(S)-7-Chloro-TIQ-3-carboxylic acid hydrochloride 7-Cl (3S) Antiviral research Inhibits influenza PA protein; lower resistance risk compared to DAAs.
7-Nitro-TIQ-3-carboxylic acid hydrochloride 7-NO₂ N/A Chemical synthesis High yield (90%) via Pictet-Spengler reaction; used in heterocyclic chemistry.
(1S,3S)-6,7-Dimethoxy-TIQ-3-carboxylate 6,7-OCH₃ (1S,3S) Organocatalysis Stabilizes half-boat conformation; effective in Diels-Alder reactions.
(3R)-Decahydro-TIQ-3-carboxylic acid (tetrazolyl derivative) Tetrazolylmethyl (3R,4aS,6R,8aS) Hypertension research Binds to angiotensin receptors; decahydro structure enhances metabolic stability.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • Fluoro vs. Chloro : The 6-fluoro derivative (3S) shows higher metabolic stability than 7-chloro analogs due to fluorine’s electronegativity and small atomic radius, which reduces enzymatic degradation .
  • Nitro Groups : 7-Nitro derivatives (e.g., 4b) exhibit strong electrophilic character, enhancing reactivity in cyclization reactions but reducing oral bioavailability .

In decahydro-TIQ derivatives (e.g., tetrazolylmethyl compound), the (3R,4aS,6R,8aS) configuration ensures optimal binding to angiotensin II receptors .

Synthetic Accessibility :

  • Enzymatic methods (e.g., phenylalanine ammonia-lyase) achieve >95% enantiomeric excess for (3S)-6-fluoro-TIQ-3-carboxylic acid, whereas classical resolution techniques are required for separating diastereomers in methoxy-substituted TIQs (e.g., Naicker et al., 2011) .

Commercial Availability: (3S)-6-Fluoro-TIQ-3-carboxylic acid is priced significantly higher (~$1,950/g) than non-fluorinated analogs (e.g., $1650/g for (R)-6-fluoro-TIQ hydrochloride), reflecting the cost of fluorination and chiral purity .

Biological Activity

(3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1161833-81-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of the Compound

  • Chemical Formula : C10H10FNO2
  • Molecular Weight : 195.19 g/mol
  • IUPAC Name : (S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
  • CAS Number : 1161833-81-3

This compound belongs to the class of tetrahydroisoquinolines (THIQ), which are known for their varied pharmacological properties.

1. Anticancer Properties

Recent studies have indicated that THIQ derivatives exhibit potent cytotoxic activity against various cancer cell lines. For instance, a study highlighted the synthesis of several THIQ analogs that demonstrated significant cytotoxic effects against murine mammary carcinoma and human colorectal adenocarcinoma cells. The compounds displayed selective toxicity with CC50CC_{50} values below 1 µM in certain cases, indicating their potential as anticancer agents .

CompoundCell LineCC50CC_{50} (µM)
Compound A4T1 (murine mammary carcinoma)<1
Compound BCOLO201 (human colorectal adenocarcinoma)<1
Compound CA549 (human lung carcinoma)>10

2. Neuroprotective Effects

The THIQ scaffold has been explored for neuroprotective activities. Research indicates that certain THIQ derivatives may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative disorders. These compounds have been shown to enhance neuronal survival and reduce oxidative stress in neuronal cell cultures .

3. Cystic Fibrosis Treatment

A notable application of THIQ derivatives is in the treatment of cystic fibrosis. Specific analogs have been identified that increase chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These compounds demonstrated improved potency over previous leads, with some achieving EC50EC_{50} values below 10 nM in cellular assays .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the tetrahydroisoquinoline core can significantly influence its pharmacological properties:

  • Fluorine Substitution : The presence of a fluorine atom at the 6-position enhances lipophilicity and may improve binding affinity to biological targets.
  • Carboxylic Acid Group : The carboxylic acid moiety is essential for interaction with receptor sites and contributes to the compound's solubility profile.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cytotoxicity Assessment : A series of THIQ derivatives were tested against various cancer cell lines using MTT assays. The results demonstrated high selectivity for cancer cells over normal fibroblasts, suggesting a promising therapeutic window .
  • Neuroprotection in Animal Models : In vivo studies have shown that THIQ analogs can protect against neurodegeneration induced by toxic agents in animal models, supporting their potential use in treating neurodegenerative diseases .

Q & A

Basic: What synthetic routes are recommended for (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can enantiomeric purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (3S)-configuration. For fluorinated analogs, fluorination is often introduced via electrophilic substitution or late-stage functionalization using reagents like Selectfluor®. Enantiomeric purity can be verified using chiral HPLC or polarimetry, while intermediates should be characterized via 1H^1H-/13C^{13}C-NMR and X-ray crystallography to confirm stereochemistry .

Advanced: How does fluorination at the 6-position influence the compound’s conformational stability and biological activity?

Fluorination enhances metabolic stability and modulates electronic effects, which can alter binding affinity to biological targets (e.g., enzymes or receptors). Computational studies (DFT or molecular docking) combined with experimental techniques like solution calorimetry can quantify thermodynamic stability and ligand-receptor interactions. For example, fluorination may reduce rotational freedom in the tetrahydroisoquinoline ring, as shown in analogs with constrained side-chain dispositions .

Basic: What analytical methods are critical for characterizing physicochemical properties such as pKa and solubility?

  • pKa determination : Use potentiometric titration or UV-VIS spectroscopy in buffered solutions.
  • Solubility : Employ shake-flask methods with HPLC quantification.
  • Stability : Monitor degradation under varying pH/temperature via accelerated stability studies.
    Refer to analogs like (3R)-7-(trifluoromethyl)-tetrahydroisoquinoline-3-carboxylic acid, where pKa and density were predicted computationally and validated experimentally .

Advanced: What experimental design considerations mitigate data variability in studies involving fluorinated tetrahydroisoquinoline derivatives?

  • Sample handling : Continuous cooling during storage to prevent organic degradation, as observed in wastewater matrix studies .
  • Reaction reproducibility : Control humidity and oxygen levels during fluorination steps.
  • Statistical validation : Use orthogonal assays (e.g., NMR + LC-MS) to confirm compound identity and purity.

Basic: How can copper complexation studies inform the compound’s chelation potential in biological systems?

Potentiometric titration and UV-VIS spectroscopy are used to determine stability constants (logK\log K) of metal complexes. For example, glycyl-histidyl-lysine (GHK) analogs with tetrahydroisoquinoline moieties show distinct copper-binding behavior, which correlates with antioxidant or pro-oxidant activity .

Advanced: What strategies resolve contradictions in biological activity data across different assay conditions?

  • Dose-response normalization : Account for differences in cell permeability or serum protein binding.
  • Orthogonal assays : Compare enzyme inhibition (IC50_{50}) with cellular efficacy (EC50_{50}) to identify off-target effects.
  • Buffer optimization : Adjust ionic strength/pH to mimic physiological conditions, as matrix effects can alter fluorinated compound behavior .

Basic: What crystallization conditions yield high-quality X-ray diffraction data for structural elucidation?

Slow evaporation from toluene or diethyl ether is effective, as demonstrated for 3-chloro-2,4,5-trifluorobenzoic acid. Ensure minimal solvent impurities and use seeding techniques to promote monocrystalline growth. Hydrogen-bonding patterns (e.g., carboxylic acid dimers) are critical for lattice stability .

Advanced: How can structure-activity relationship (SAR) studies optimize antimicrobial potency in 3-quinolinecarboxylic acid analogs?

  • Substitution patterns : Introduce cyclopropyl or methoxy groups at C-1/C-8 to enhance Gram-positive activity.
  • Fluorine positioning : Compare 6-fluoro vs. 8-fluoro derivatives using MIC assays against S. aureus and E. coli.
  • Protease stability : Assess metabolic resistance via liver microsome assays .

Basic: What safety protocols are essential for handling fluorinated tetrahydroisoquinoline derivatives?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in fume hoods to avoid inhalation of aerosols.
  • Waste disposal : Neutralize acidic byproducts before disposal. Refer to safety data sheets (SDS) for analogs like 2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxylic acid, which emphasize avoiding skin contact and static discharge .

Advanced: How can computational modeling predict the pharmacokinetic profile of (3S)-6-fluoro derivatives?

  • ADME prediction : Use software like Schrödinger’s QikProp to estimate logP, BBB permeability, and CYP450 interactions.
  • MD simulations : Model blood-brain barrier penetration or plasma protein binding.
  • Metabolite identification : Combine in silico metabolite prediction (e.g., GLORYx) with in vitro hepatocyte assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
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(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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